molecular formula C10H19NO3 B045350 (R)-1-Boc-3-hydroxypiperidine CAS No. 143900-43-0

(R)-1-Boc-3-hydroxypiperidine

Cat. No.: B045350
CAS No.: 143900-43-0
M. Wt: 201.26 g/mol
InChI Key: UIJXHKXIOCDSEB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-3-hydroxypiperidine is a highly valuable chiral building block and synthetic intermediate in organic chemistry and medicinal chemistry research. This enantiomerically pure compound features a piperidine ring scaffold, a ubiquitous structural motif in pharmaceuticals, with two strategically positioned and orthogonally protected functional groups: a Boc (tert-butoxycarbonyl) group on the nitrogen and a hydroxyl group at the 3-position. The Boc group serves as a robust protecting group for the secondary amine, allowing for selective manipulation of the hydroxyl group or other parts of the molecule under a wide range of reaction conditions. The stereochemistry of the hydroxyl-bearing carbon is defined as the (R)-enantiomer, which is critical for achieving specific interactions with chiral biological targets such as enzymes and receptors.

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJXHKXIOCDSEB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363880
Record name (R)-1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143900-43-0
Record name (R)-1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Boc-3-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reduction of 3-Pyridone to 3-Hydroxypiperidine

A foundational step involves reducing 3-pyridone to 3-hydroxypiperidine. The patent CN103304472A outlines a method using sodium borohydride (NaBH₄) in alkaline aqueous conditions (reaction time: 0.5–10 h; temperature: −5°C to 100°C). This yields racemic 3-hydroxypiperidine, necessitating subsequent enantiomeric separation.

Reaction Conditions :

  • Solvent : Water or ethanol.

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Workup : Extraction with dichloromethane (DCM) or ethyl acetate, followed by drying and concentration.

Chiral Resolution of Racemic 3-Hydroxypiperidine

To isolate the (R)-enantiomer, chiral resolution techniques are employed:

  • Diastereomeric Salt Formation : Reacting racemic 3-hydroxypiperidine with chiral acids (e.g., (R)-phenylethylamine) to form diastereomeric salts, which are then separated via crystallization.

  • Chiral Chromatography : Using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers.

Critical Parameters :

  • Solvent System : Hexane/isopropanol mixtures for HPLC.

  • Temperature : 25°C for optimal column efficiency.

Boc Protection of (R)-3-Hydroxypiperidine

The resolved (R)-3-hydroxypiperidine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O). The patent CN103304472A specifies reaction conditions of −10°C to 50°C in organic solvents (e.g., tetrahydrofuran (THF) or DCM) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Optimized Protocol :

  • Solvent : THF (anhydrous).

  • Base : DMAP (1.2 equiv).

  • Reaction Time : 4–6 h at 0°C.

  • Workup : Neutralization with dilute HCl, extraction with DCM, and concentration.

Yield : 85–90% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Asymmetric Synthesis Approaches

Enzymatic Reduction of 3-Piperidone

Enzymatic methods bypass the need for chiral resolution by directly producing (R)-3-hydroxypiperidine. Alcohol dehydrogenases (ADHs) from Candida albicans or Lactobacillus brevis catalyze the enantioselective reduction of 3-piperidone to the (R)-alcohol with >99% enantiomeric excess (ee).

Typical Conditions :

  • Biocatalyst : Immobilized ADH on chitosan beads.

  • Co-factor Recycling : Glucose dehydrogenase (GDH) with NADPH.

  • Solvent : Phosphate buffer (pH 7.0) at 30°C.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of 3-piperidone using chiral Ru or Rh catalysts (e.g., Noyori-type complexes) achieves high enantioselectivity. For example, [(S)-Binap-RuCl₂] catalyzes the reduction with 98% ee under 50 bar H₂ pressure in methanol.

Advantages :

  • Scalability : Suitable for industrial production.

  • Reduced Waste : Minimal by-products compared to stoichiometric methods.

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and environmental sustainability. The patent CN103304472A highlights a three-step process optimized for manufacturing:

  • Reduction : 3-Pyridone → 3-hydroxypiperidine (NaBH₄, 80% yield).

  • Boc Protection : (R)-3-hydroxypiperidine → (R)-1-Boc-3-hydroxypiperidine (Boc₂O, 88% yield).

  • Purification : Distillation or recrystallization to >99% purity.

Key Industrial Metrics :

ParameterValue
Annual Production10–50 metric tons
Cost per Kilogram$1,200–$1,500
Purity Specification≥99% (HPLC)

Comparative Analysis of Methods

The table below evaluates common synthetic routes based on yield, enantioselectivity, and scalability:

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
NaBH₄ Reduction + Resolution7099ModerateHigh (waste solvents)
Enzymatic Reduction9599HighLow
Asymmetric Hydrogenation9098HighModerate

Insights :

  • Enzymatic methods offer superior sustainability but require specialized equipment.

  • Chiral resolution remains prevalent in small-scale lab synthesis due to simplicity.

Critical Parameters and Optimization

Reaction Temperature

  • Boc Protection : Temperatures >25°C lead to Boc group migration or decomposition.

  • Enzymatic Reduction : Activity declines above 35°C due to enzyme denaturation.

Solvent Selection

  • Polar Aprotic Solvents : THF or DCM enhance Boc₂O reactivity but require stringent drying.

  • Aqueous Systems : Phosphate buffers (pH 6–8) optimize enzyme stability.

Catalyst Loading

  • Metal Catalysts : 0.1–1 mol% Ru or Rh ensures cost-effective hydrogenation.

  • Enzymes : 5–10 wt% biocatalyst relative to substrate.

Case Study: Ibrutinib Intermediate Synthesis

In the production of ibrutinib, this compound is alkylated with a pyrazolo[1,5-a]pyrimidine fragment. A 2023 study reported a 92% yield for this step using NaH as a base in DMF at 0°C. The Boc group is subsequently removed with trifluoroacetic acid (TFA) to liberate the amine for further functionalization.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-3-hydroxypiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

(R)-1-Boc-3-hydroxypiperidine serves as a pivotal building block in the synthesis of various pharmaceuticals. Its role as an intermediate in the development of tyrosine kinase inhibitors and anticancer drugs , such as ibrutinib , underscores its importance in drug discovery and development. The compound's structural features facilitate interactions with biological targets, enhancing drug efficacy.

The compound exhibits significant pharmacological properties due to its hydroxyl group, which can modulate enzyme activity. Studies have shown that derivatives of this compound effectively inhibit tyrosine kinases involved in cancer progression. This inhibition can occur through competitive mechanisms or structural mimicry, allowing the compound to interfere with normal cellular processes.

Case Study: Anticancer Activity

In the synthesis of ibrutinib , this compound acts as a crucial intermediate. Research indicates that its incorporation into the drug enhances efficacy against specific cancers by targeting kinases responsible for tumor growth .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables it to serve as a versatile reagent in synthetic chemistry.

Table 2: Chemical Reactions Involving this compound

Reaction TypeMajor ProductsCommon Reagents
OxidationKetones or AldehydesPotassium permanganate, Chromium trioxide
ReductionVarious derivativesLithium aluminum hydride, Sodium borohydride
SubstitutionFunctional group derivativesThionyl chloride, Phosphorus tribromide

Mechanism of Action

The mechanism of action of ®-1-Boc-3-hydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

The table below compares (R)-1-Boc-3-hydroxypiperidine with structurally related compounds, highlighting differences in functional groups, stereochemistry, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications Suppliers
This compound C₁₀H₁₉NO₃ 201.26 143900-43-0 (R)-stereochemistry; hydroxyl at 3-position; Boc-protected amine Pharmaceutical intermediates, asymmetric synthesis Kanto Reagents, Aladdin, Shandong SanYoung
(S)-1-Boc-3-hydroxypiperidine C₁₀H₁₉NO₃ 201.26 143900-44-1 (S)-stereochemistry; enantiomer of the (R)-form Chiral resolution studies, contrasting biological activity Kanto Reagents
1-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃ 201.26 109384-19-2 Hydroxyl at 4-position; different regiochemistry Less common in drug synthesis; used in niche catalytic reactions Kanto Reagents
1-Boc-4-cyanopiperidine C₁₁H₁₈N₂O₂ 210.28 91419-52-2 Cyano (-CN) group at 4-position; enhanced electrophilicity Building block for nitrile-containing pharmaceuticals ECHEMI suppliers
(R)-1-Boc-3-(hydroxymethyl)piperidine C₁₁H₂₁NO₃ 215.29 140695-85-8 Hydroxymethyl (-CH₂OH) group at 3-position; increased polarity Synthesis of glycosidase inhibitors, prodrugs Thermo Scientific
(R)-1-Boc-3-(2-pyridin-4-ylacetyl)piperidine C₁₇H₂₄N₂O₃ 304.39 1187927-03-2 Pyridin-4-ylacetyl moiety; aromatic and hydrogen-bonding capabilities Kinase inhibitors, metal coordination chemistry JW PharmLab
(R)-1-Boc-3-aminomethylpiperidine C₁₁H₂₂N₂O₂ 214.30 140645-23-4 Aminomethyl (-CH₂NH₂) group; primary amine reactivity Peptide mimetics, neurotransmitter analogs Combi-Blocks

Key Differences and Research Findings

Stereochemistry :
  • The (R)- and (S)-enantiomers of 1-Boc-3-hydroxypiperidine exhibit distinct biological activities. For example, the (R)-form is preferred in synthesizing ibrutinib intermediates (a kinase inhibitor), while the (S)-form may show reduced efficacy or unintended interactions .
Regiochemistry :
  • Moving the hydroxyl group from the 3- to 4-position (e.g., 1-Boc-4-hydroxypiperidine ) alters hydrogen-bonding patterns and steric effects, making it less favorable for certain drug scaffolds .
Functional Groups :
  • Cyano vs. Hydroxyl: The cyano group in 1-Boc-4-cyanopiperidine introduces electrophilic character, enabling nucleophilic addition reactions absent in hydroxyl-containing analogs .
  • Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in (R)-1-Boc-3-(hydroxymethyl)piperidine enhances water solubility and provides an additional site for glycosylation .

Commercial Availability and Pricing

  • This compound is priced at ¥29,000/g (1g) and ¥83,000/g (5g) from Aladdin , while its (S)-enantiomer costs ¥6,000/g (1g) from Kanto Reagents .
  • Derivatives like (R)-1-Boc-3-(hydroxymethyl)piperidine are sold by Thermo Scientific at $150–$300/g , reflecting higher complexity in synthesis .

Biological Activity

(R)-1-Boc-3-hydroxypiperidine is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors and anticancer drugs like ibrutinib. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has the chemical formula C10_{10}H19_{19}NO3_3 and is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves asymmetric reduction techniques. Various biocatalysts, including enzymes and whole-cell systems, have been utilized to achieve high enantioselectivity.

Table 1: Comparison of Synthesis Methods for this compound

MethodBiocatalyst TypeEnantioselectivityYield (%)Reference
Enzymatic ReductionKRED 110High90
Whole Cell BiotransformationBaker's YeastHigh85
Alcohol DehydrogenaseCandida albicans100%95

Biological Activity

The biological activity of this compound can be attributed to its role as an intermediate in drug synthesis. Research indicates that it exhibits significant pharmacological properties due to its structural features.

Case Studies

  • Anticancer Activity : In the synthesis of ibrutinib, this compound serves as a key intermediate. Its incorporation into the drug enhances its efficacy against certain types of cancer by inhibiting specific kinases involved in tumor growth .
  • Tyrosine Kinase Inhibition : Studies have shown that derivatives of this compound are effective in inhibiting tyrosine kinases, which play a critical role in cell signaling pathways related to cancer progression .

The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity through competitive inhibition or structural mimicry. This enables it to interfere with normal cellular processes, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-1-Boc-3-hydroxypiperidine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of (R)-3-hydroxypiperidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. Enantiomeric purity can be ensured by employing chiral HPLC for intermediate analysis . Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and rigorous exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield and purity (>95% by HPLC) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl proton (δ ~3.5 ppm) .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular weight (201.26 g/mol) and purity (>95%) .
  • Chiral Analysis : Compare retention times with (S)-enantiomer standards to ensure stereochemical fidelity .

Q. What are common applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a chiral building block for:

  • Peptide Mimetics : Incorporation into protease inhibitors via piperidine ring functionalization.
  • Alkaloid Synthesis : Stereoselective construction of natural product scaffolds (e.g., indole alkaloids).
  • Protecting Group Strategies : The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) for subsequent derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature sources?

  • Methodological Answer : Conduct a systematic review of reaction conditions (e.g., solvent, catalyst, temperature) and validate reproducibility using controlled experiments. Key steps:

  • Meta-Analysis : Compare yields from ≥5 independent studies, adjusting for variables like substrate purity and analytical methods .
  • Experimental Replication : Reproduce high-yield protocols (e.g., 85% yield in THF at 25°C) while monitoring moisture levels and intermediate stability .
  • Statistical Modeling : Apply ANOVA to identify significant factors (e.g., base strength, reaction time) affecting yield variability .

Q. What advanced techniques are recommended for profiling impurities in this compound batches?

  • Methodological Answer : Implement orthogonal analytical workflows:

  • HPLC-UV/ELSD : Detect non-volatile impurities (e.g., de-Boc byproducts) using gradient elution .
  • GC-MS : Identify volatile contaminants (e.g., residual solvents) with capillary columns and EI ionization .
  • NMR Relaxation Studies : Quantify trace impurities (e.g., diastereomers) via 13^{13}C relaxation time analysis .
    • Reference Standards : Use certified impurities (e.g., 1-Boc-4-hydroxypiperidine) for spiking experiments to validate detection limits (<0.1%) .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

  • Methodological Answer : The (R)-configuration directs nucleophilic attack in enantioselective alkylations or amidations. Experimental approaches:

  • Kinetic Resolution : Compare reaction rates of (R)- vs. (S)-enantiomers in model transformations (e.g., Mitsunobu reactions).
  • DFT Calculations : Map transition states to rationalize stereoelectronic effects on regioselectivity .
  • Chiral Auxiliary Studies : Evaluate the compound’s performance in auxiliaries for β-lactam or amino alcohol synthesis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

  • Methodological Answer : Standardize protocols with:

  • In-Process Controls : Monitor reaction progression via inline FTIR or Raman spectroscopy.
  • Stability Testing : Assess shelf-life under varying storage conditions (e.g., humidity, temperature) using accelerated degradation studies .
  • Quality Metrics : Require certificates of analysis (CoA) with HPLC purity (>98%), residual solvent levels (<0.1%), and enantiomeric excess (>99%) .

Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?

  • Methodological Answer : Optimize solvent systems via:

  • Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 to enhance aqueous solubility.
  • pH Adjustment : Ionize the hydroxyl group (pKa ~12) under basic conditions (e.g., NaHCO₃ buffer) .
  • Derivatization : Temporarily convert the hydroxyl to a sulfonate ester for improved lipophilicity, followed by deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.